![molecular formula C13H18O3 B14315831 Methyl 4-[(5-methylidenehept-6-EN-1-YL)oxy]but-2-ynoate CAS No. 106111-48-2](/img/structure/B14315831.png)
Methyl 4-[(5-methylidenehept-6-EN-1-YL)oxy]but-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(5-methylidenehept-6-en-1-yl)oxy]but-2-ynoate is an organic compound with a complex structure that includes both alkyne and alkene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(5-methylidenehept-6-en-1-yl)oxy]but-2-ynoate typically involves the reaction of an alkyne with an alkene under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the alkyne and alkene are combined in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification processes such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5-methylidenehept-6-en-1-yl)oxy]but-2-ynoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.
Substitution: Nucleophilic substitution reactions can occur at the alkyne or alkene positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are often used.
Major Products Formed
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(5-methylidenehept-6-en-1-yl)oxy]but-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of Methyl 4-[(5-methylidenehept-6-en-1-yl)oxy]but-2-ynoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(5-methylhept-6-en-1-yl)oxy]but-2-ynoate
- Ethyl 4-[(5-methylidenehept-6-en-1-yl)oxy]but-2-ynoate
- Propyl 4-[(5-methylidenehept-6-en-1-yl)oxy]but-2-ynoate
Uniqueness
Methyl 4-[(5-methylidenehept-6-en-1-yl)oxy]but-2-ynoate is unique due to its specific structural features, including the presence of both alkyne and alkene groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
106111-48-2 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
methyl 4-(5-methylidenehept-6-enoxy)but-2-ynoate |
InChI |
InChI=1S/C13H18O3/c1-4-12(2)8-5-6-10-16-11-7-9-13(14)15-3/h4H,1-2,5-6,8,10-11H2,3H3 |
InChI Key |
PJPADEOLUGAGKP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CCOCCCCC(=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



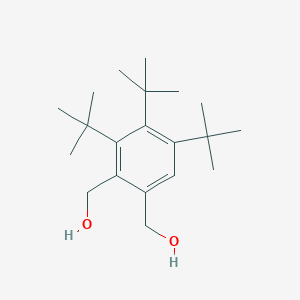

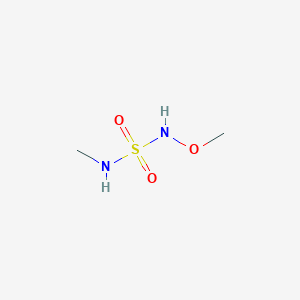

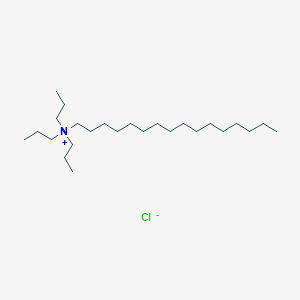
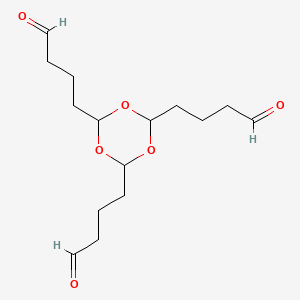


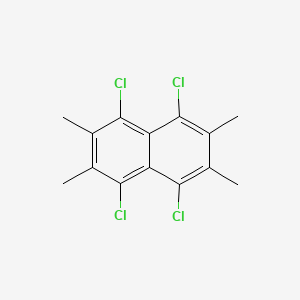
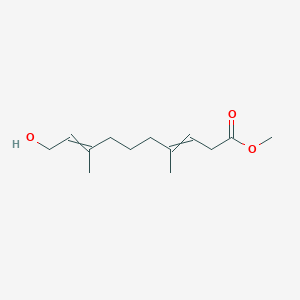
![Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane](/img/structure/B14315807.png)
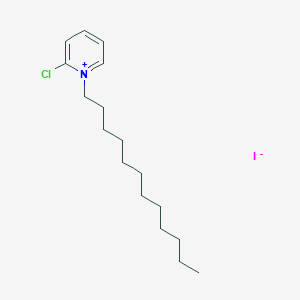
![1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B14315835.png)
